7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
Scientific Research Applications
Dopaminergic Activity
Substituted benzazepines, such as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, have been synthesized and evaluated for their dopaminergic activity, indicating their potential application in modulating dopamine receptors, which could have implications in neurological research and therapy. These compounds showed significant activity in both central and peripheral dopamine receptors, with variations in their dopaminergic effects based on specific structural modifications (Pfeiffer et al., 1982).
Synthesis and Applications in Drug Development
The practical synthesis of benzazepine derivatives highlights their potential in the development of orally active antagonists, such as CCR5 antagonists, which are critical in the treatment of conditions like HIV. The synthesis involves a series of reactions, including esterification, Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the versatility and applicability of benzazepine compounds in medicinal chemistry (Ikemoto et al., 2005).
Structural and Mechanistic Insights
Research into the blockade of the D-1 dopamine receptor by specific benzazepine derivatives, such as SCH 23390, provides insight into the structural requirements for dopaminergic antagonist activity. This has implications for the design of new therapeutic agents targeting dopamine receptors, a critical area in the treatment of psychiatric and neurological disorders (Itoh et al., 1984).
Diuretic Activities and Potential Therapeutic Uses
The synthesis and evaluation of tolvaptan analogues, which involve benzazepine structures, demonstrate the potential diuretic activities of these compounds. This highlights the possibility of using benzazepine derivatives in the treatment of conditions like hyponatremia, showcasing the therapeutic versatility of benzazepine compounds (Li Deng-ke, 2012).
Hydrogen-Bonded Assembly and Crystallography
Studies on the hydrogen-bonded assembly of benzazepine derivatives contribute to our understanding of their structural properties and potential applications in material science. The crystallization and structural analysis of these compounds can inform the design of new materials with desired physical and chemical properties (Guerrero et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c18-16-4-2-1-3-14(16)12-20-11-13-5-6-17-15(9-13)10-19-7-8-21-17;/h1-6,9,19H,7-8,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROFYXEPZREMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-69-5 | |
Record name | 1,4-Benzoxazepine, 7-[[(2-chlorophenyl)methoxy]methyl]-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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